m-Toluamide

Overview

Description

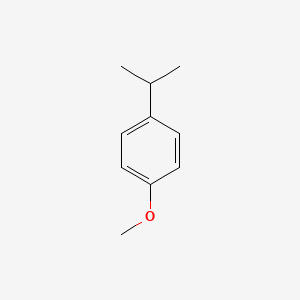

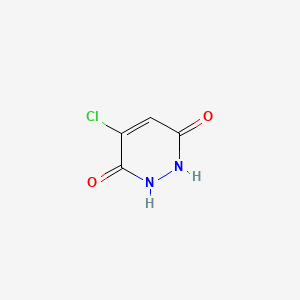

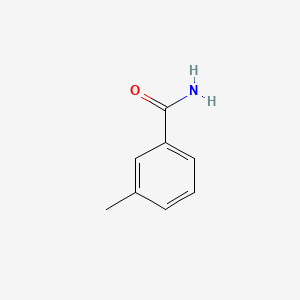

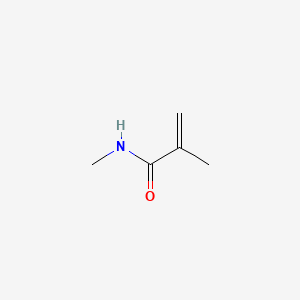

m-Toluamide, also known as 3-Methylbenzamide, is an organic compound with the linear formula CH3C6H4CONH2 . It has a molecular weight of 135.16 . It is used in chemical synthesis .

Synthesis Analysis

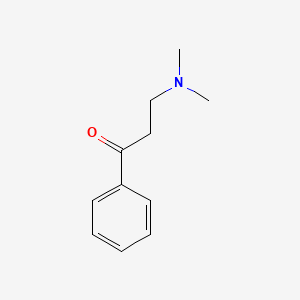

While specific synthesis methods for m-Toluamide were not found, a related compound, N,N-diethyl-m-toluamide (DEET), has been synthesized with Thiosemicarbazides . The reaction mixture turned from brown to yellow in color during refluxing .

Molecular Structure Analysis

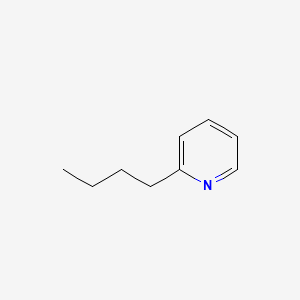

The molecular structure of m-Toluamide consists of a benzene ring substituted with a methyl group and an amide group . The IUPAC Standard InChI is InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) .

Physical And Chemical Properties Analysis

m-Toluamide is a white crystalline powder or chunks . It has a melting point range of 93-96°C . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Organic Synthesis and Catalysis

3-Methylbenzamide: is utilized in the development of new techniques for the preparation of organic compounds. Its synthesis through catalytic processes, particularly using copper-based metal-organic frameworks, has shown to be highly effective. This methodology allows for the synthesis of amides with excellent performance, showcasing over 99% conversion and 95% yield of pure isolated product . Such high efficiency is crucial for the production of bioactive compounds and pharmaceuticals.

Insect Repellency

The compound is a key ingredient in the formulation of insect repellents. Studies have shown that N,N-Diethyl-3-methylbenzamide (DEET) , a derivative of m-Toluamide, is effective in repelling bed bugs and other insects . This application is significant in public health, as it helps prevent insect-borne diseases.

Green Chemistry

m-Toluamide: derivatives serve as greener solvents in the synthesis of metal–organic frameworks (MOFs). These frameworks have applications ranging from drug delivery to environmental remediation . The use of m-Toluamide derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical production.

Pharmaceutical Development

Amides, such as 3-Methylbenzamide , are an essential structural unit in pharmaceuticals. The ability to synthesize these compounds efficiently opens up possibilities for the development of new drugs and treatments .

Agrochemicals

Similar to its role in pharmaceuticals, m-Toluamide is also important in the synthesis of agrochemicals. Its derivatives can be tailored to create compounds that protect crops from pests and diseases, contributing to sustainable agriculture practices .

Polymer Science

The versatility of 3-Methylbenzamide extends to polymer science, where it can be used to modify the properties of polymers. This can lead to the development of new materials with specific characteristics, such as increased durability or biodegradability .

Analytical Chemistry

In analytical chemistry, m-Toluamide can be used as a standard or reference compound due to its well-defined structure and properties. It aids in the calibration of instruments and the validation of analytical methods .

Environmental Science

Research into the environmental impact of m-Toluamide and its derivatives, such as DEET, is crucial. Understanding its behavior in ecosystems helps assess its safety and guides regulations on its use to prevent potential harm to wildlife .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Methylbenzamide, also known as m-Toluamide, is primarily used as an insect repellent . It has been shown to target olfactory receptors in insects, particularly mosquitoes and ticks . These receptors play a crucial role in the insect’s ability to detect and respond to environmental cues, including the presence of potential hosts .

Mode of Action

3-Methylbenzamide interacts with its targets by blocking the olfactory receptors of insects . This interaction disrupts the insect’s ability to detect certain volatile compounds present in human sweat and breath, thereby repelling the insect . Furthermore, 3-Methylbenzamide has been found to inhibit cholinesterase activity in both insect and mammalian neuronal preparations .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system, disrupting their ability to detect hosts . Additionally, the inhibition of cholinesterase activity suggests that 3-Methylbenzamide may affect neurotransmission processes .

Pharmacokinetics

It is known that the compound can be absorbed through the skin and is extensively distributed in the body . The safety of 3-Methylbenzamide, particularly in combination with other chemicals, has been questioned due to its potential to alter the biodistribution properties of other compounds .

Result of Action

The primary result of 3-Methylbenzamide’s action is the repulsion of insects, including mosquitoes and ticks . By blocking their olfactory receptors and inhibiting cholinesterase activity, 3-Methylbenzamide disrupts the insects’ ability to detect hosts and may interfere with their neurotransmission processes .

Action Environment

The efficacy and stability of 3-Methylbenzamide can be influenced by various environmental factors. For instance, the compound’s repellent effect can be affected by the type of formulation, application pattern, physical activity of the user, and the environment . Furthermore, the compound’s action may be altered when used in combination with other chemicals .

properties

IUPAC Name |

3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRPQCFFBRDZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210798 | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Toluamide | |

CAS RN |

618-47-3 | |

| Record name | 3-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DEET?

A1: DEET (N,N-diethyl-m-toluamide) has the molecular formula C12H17NO and a molecular weight of 191.27 g/mol.

Q2: Does DEET affect the effectiveness of sunscreens?

A2: Research suggests that some sunscreen formulations containing DEET might enhance its transdermal absorption. This highlights the importance of evaluating potential interactions between chemicals in topical mixtures. []

Q3: How does temperature affect DEET's effectiveness?

A3: Higher temperatures can decrease DEET's effectiveness due to increased evaporation. Each 10°C increase in temperature can reduce protection time by up to 50%. []

Q4: How does modifying the structure of DEET affect its repellency?

A4: Studies on DEET analogs reveal that specific molecular electronic properties, such as the electrostatic potential around the amide group and the dipole moment, influence repellent efficacy. Optimizing these properties can lead to more potent repellents. []

Q5: Are there formulations that can prolong DEET's duration of protection?

A5: Researchers are exploring formulations to enhance DEET's duration, such as microemulsions. While some show promise in delaying the onset of absorption, further research is needed to achieve significant improvements in prolonged protection. []

Q6: How is DEET absorbed and metabolized in the body?

A6: DEET is absorbed through the skin and metabolized primarily in the liver. The main metabolic pathways involve ring methyl oxidation and N-deethylation. Major metabolites include N,N-diethyl-m-hydroxymethylbenzamide (DHMB) and N-ethyl-m-toluamide (ET). [, ]

Q7: Does DEET application in pregnant women pose risks to the fetus?

A7: A study on pregnant women using DEET regularly in their second and third trimesters found no adverse effects on the fetus. While DEET can cross the placenta, the risk of accumulation appears low. []

Q8: Does DEET interact with other chemicals, potentially leading to toxicity?

A8: Research shows that DEET can interact with other chemicals, potentially altering their metabolism. For instance, co-exposure with the insecticide fenitrothion increased fenitrothion's persistence on the skin. []

Q9: Are there any neurological concerns associated with DEET use?

A9: While rare reports of neurological effects exist, extensive research on DEET's neurotoxic potential in animal models has not shown significant adverse effects on the nervous system. []

Q10: What analytical techniques are used to measure DEET and its metabolites?

A10: Researchers employ various analytical techniques to study DEET, including gas chromatography-mass spectrometry (GC-MS) for quantifying DEET and permethrin in plasma, and high-performance liquid chromatography (HPLC) for analyzing DEET metabolites in urine. [, ]

Q11: What is the environmental fate of DEET?

A11: DEET is commonly detected in groundwater, raising concerns about its environmental impact. Studies on fish exposed to DEET concentrations found in the environment are crucial for assessing its potential ecotoxicological effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)